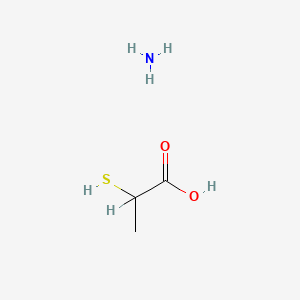

Ammonium 2-mercaptopropionate

Description

Historical Context of Mercaptopropionate Chemistry

The study of organosulfur compounds, broadly known as thiols or mercaptans, dates back to the 19th century. In 1832, Danish chemist William Christopher Zeise first described these substances, coining the term "mercaptan" from the Latin corpus mercurio captans (mercury-capturing substance) due to their strong reaction with mercury(II) oxide. This laid the groundwork for the exploration of a vast new class of chemical compounds.

Within this broad class, the history of mercaptopropionic acid, the parent acid of Ammonium (B1175870) 2-mercaptopropionate, can be traced back to 1884 when it was first synthesized by Lovén. In the subsequent decades, research focused on refining its synthesis. For instance, early production methods were often complex and resulted in low yields, but procedures developed by chemists like Gresham et al. provided more convenient preparation routes, facilitating its use in various organic syntheses. fcchemicals.com The development of industrial processes, such as the addition of hydrogen sulfide (B99878) to acrylic acid, made mercaptopropionic acid and its salts more accessible for broader applications. atamankimya.comtnjchem.com This increased availability spurred further investigation into its chemical properties and potential uses, leading to its establishment as a key intermediate in the chemical industry.

Research Significance and Interdisciplinary Relevance of Ammonium 2-mercaptopropionate

The research significance of this compound and its related compounds spans multiple disciplines, primarily due to the reactivity of the thiol group.

In cosmetic science , this compound, also known by the INCI name Ammonium Thiolactate, is a key ingredient in depilatory creams and hair waving or straightening formulations. atamankimya.comresearchgate.netgoogle.com Its function is that of a reducing agent; it cleaves the disulfide bonds (-S-S-) in keratin, the primary protein in hair. google.com This chemical alteration temporarily softens the hair structure, allowing it to be reshaped (curled or straightened) or easily removed from the skin. atamankimya.comgoogle.com

In polymer chemistry , while the parent acid and its esters are more commonly cited, the fundamental reactivity is relevant. Mercaptopropionates act as effective chain-transfer agents in free-radical polymerization. google.com This process is crucial for controlling the molecular weight and obtaining narrow molecular weight distributions in polymers such as acrylics. nih.gov The thiol group can donate a hydrogen atom to a growing polymer chain, terminating that chain and initiating a new one, which is a vital mechanism for creating polymers with specific, desired properties.

The field of nanotechnology and materials science represents a significant area of interdisciplinary research for mercaptopropionates. The thiol group has a strong affinity for the surfaces of noble metals. This property makes 2-mercaptopropionic acid and its salts, including the ammonium salt, excellent capping agents for synthesizing and stabilizing metal nanoparticles, such as those made of gold (Au), silver (Ag), and Cadmium Selenide (CdSe). fcchemicals.comnih.gov As a capping agent, the molecule binds to the nanoparticle surface, preventing aggregation and controlling particle size and dispersion in a solvent. frontiersin.org The carboxylic acid end of the molecule can then be used to functionalize the nanoparticle surface further, for instance, to improve solubility in aqueous solutions or to attach biomolecules, which is critical for applications in biosensors, biomedical labeling, and drug delivery systems.

Scope and Structure of the Academic Review

This academic review provides a focused examination of the chemical compound this compound. The structure of this article is designed to offer a clear and scientifically accurate overview based on the existing literature. It begins with an introduction that establishes the historical context of mercaptopropionate chemistry, tracing its origins from the initial discovery of thiols to the synthesis of the parent acid. The subsequent section details the research significance and interdisciplinary importance of the compound, with a specific focus on its established roles in cosmetic science, polymer chemistry, and the burgeoning field of nanotechnology. The content adheres strictly to these outlined topics to provide a concise and authoritative summary of the current understanding of this compound in a research context.

Chemical Data Table

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | atamankimya.com |

| Synonyms | Ammonium Thiolactate, Propanoic acid, 2-mercapto-, ammonium salt | atamankimya.comgoogle.com |

| CAS Number | 13419-67-5 | researchgate.net |

| Molecular Formula | C₃H₉NO₂S | researchgate.net |

| INCI Name | AMMONIUM THIOLACTATE | researchgate.net |

Mentioned Compound Names

Structure

3D Structure of Parent

Properties

CAS No. |

13419-67-5 |

|---|---|

Molecular Formula |

C3H6O2S.H3N C3H9NO2S |

Molecular Weight |

123.18 g/mol |

IUPAC Name |

azanium;2-sulfanylpropanoate |

InChI |

InChI=1S/C3H6O2S.H3N/c1-2(6)3(4)5;/h2,6H,1H3,(H,4,5);1H3 |

InChI Key |

VHFSMDHANDABQK-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)S.N |

Canonical SMILES |

CC(C(=O)[O-])S.[NH4+] |

Other CAS No. |

13419-67-5 57862-95-0 |

Pictograms |

Irritant |

Related CAS |

79-42-5 (Parent) |

Synonyms |

2-mercaptopropionic acid ammonium thiolactate thiolactic acid thiolactic acid, (R)-isomer thiolactic acid, (S)-isomer thiolactic acid, calcium salt (2:1) thiolactic acid, disilver salt (+1) thiolactic acid, monoammonium salt thiolactic acid, monolithium salt thiolactic acid, strontium salt (2:1) |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ammonium 2 Mercaptopropionate

Thiol-Disulfide Exchange Reactions Involving 2-Mercaptopropionate

Thiol-disulfide exchange is a characteristic reaction of thiols, including 2-mercaptopropionate. This reaction involves the cleavage of a disulfide bond by a thiol, resulting in a new disulfide and a new thiol. The process is critical in protein folding, where disulfide bonds are formed and rearranged, and in various synthetic applications. libretexts.orgnih.gov

The kinetics and equilibrium of the thiol-disulfide exchange are influenced by several factors, including the pKa of the participating thiols, steric hindrance around the sulfur atoms, and the electronic properties of the substituent groups. researchgate.nettaylorandfrancis.com Thiols with lower pKa values are more acidic and form the reactive thiolate anion more readily at a given pH. researchgate.net

Table 1: Factors Influencing Thiol-Disulfide Exchange Reactions

| Factor | Effect on Reaction | Mechanism/Reason |

| pH | Rate increases with pH | Higher pH increases the concentration of the nucleophilic thiolate anion (RS⁻). |

| Thiol pKa | Lower pKa thiols are more reactive | A lower pKa means the thiol is more acidic and a greater fraction exists as the thiolate anion at a given pH. researchgate.net |

| Steric Hindrance | Increased steric bulk near the thiol or disulfide group decreases the reaction rate | Hinders the approach of the nucleophilic thiolate to the disulfide bond, impeding the required geometry of the SN2 transition state. researchgate.net |

| Electronic Effects | Electron-withdrawing groups near the thiol can increase reactivity | Can lower the thiol's pKa, increasing the concentration of the reactive thiolate anion. |

| Solvent | Hydrophobic environments can catalyze the reaction | The charge density in the transition state is more distributed than in the reactants, making it more stable in less polar solvents compared to water. researchgate.net |

Oxidation and Reduction Chemistry of the Thiol Group

The thiol group of 2-mercaptopropionate is redox-active. It can be oxidized to form a disulfide, and this disulfide can, in turn, be reduced back to the thiol. This interconversion is a fundamental aspect of its chemistry.

Oxidation: The oxidation of 2-mercaptopropionate typically involves the coupling of two thiol molecules to form a disulfide, 2,2'-dithiodipropionic acid. This is a two-electron oxidation process. nih.gov This reaction can be initiated by a variety of oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and ferricyanide (B76249) [Fe(CN)₆]³⁻. researchgate.net The kinetic study of the oxidation by hexacyanoferrate(III) suggests a mechanism that begins with the formation of an intermediate complex between the mercaptopropionic acid and the ferricyanide ion, followed by an electron-transfer step. researchgate.net

Further oxidation is also possible under stronger oxidizing conditions, leading to the formation of sulfur oxyacids, such as the corresponding sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H). For instance, 3-mercaptopropionate (B1240610) dioxygenase (MDO), a non-heme iron enzyme, catalyzes the O₂-dependent oxidation of thiol substrates to their corresponding sulfinic acids. nih.govnih.gov

Reduction: The disulfide, 2,2'-dithiodipropionic acid, can be reduced back to two molecules of 2-mercaptopropionic acid. This is a two-electron reduction. Common laboratory reducing agents for this transformation include phosphines and borohydrides. nih.gov In biological systems, this reduction can be catalyzed by enzymes. For example, dihydrolipoamide (B1198117) dehydrogenases, which are pyridine-nucleotide disulfide oxidoreductases, can catalyze the cleavage of 3,3'-dithiodipropionic acid into two molecules of 3-mercaptopropionic acid using NADH as a reductant. nih.gov This process is distinct from thiol-disulfide exchange as it involves a direct reduction pathway. nih.gov

Table 2: Selected Redox Reactions of 2-Mercaptopropionate

| Reaction Type | Reagent / Catalyst | Product(s) | Key Research Finding |

| Oxidation | Hydrogen Peroxide, Potassium Permanganate | 2,2'-Dithiodipropionic acid, Sulfonic acids | Common oxidizing agents convert the thiol to disulfides or further to sulfonic acids. |

| Oxidation | Hexacyanoferrate(III) | 2,2'-Dithiodipropionic acid | The reaction proceeds via a pre-equilibrium formation of an intermediate complex. researchgate.net |

| Oxidation | 3-Mercaptopropionate Dioxygenase (MDO) | Sulfinic acid | The enzyme catalyzes the O₂-dependent oxidation of the thiol. nih.gov |

| Electrochemical Oxidation | Platinum or Gold Electrode | Disulfide | Electrocatalytic oxidation can occur, often mediated by a complex, to form the corresponding disulfide. acs.orgnih.gov |

| Reduction | Dihydrolipoamide Dehydrogenase | 2-Mercaptopropionic acid | The enzyme catalyzes the cleavage of the disulfide bond to regenerate the thiol. nih.gov |

| Reduction | Sodium Borohydride | 2-Mercaptopropionic acid | A common chemical reagent used for the reduction of disulfides to thiols. |

Nucleophilic Substitution Pathways

The 2-mercaptopropionate anion is an effective nucleophile and can participate in various nucleophilic substitution reactions. cymitquimica.com In these reactions, the electron-rich thiolate anion attacks an electron-deficient (electrophilic) center on another molecule, displacing a leaving group. libretexts.orgsaskoer.ca The mechanism can be either bimolecular (SN2) or unimolecular (SN1), depending on the substrate and reaction conditions. libretexts.orgucsd.edu

A notable application is in nucleophilic aromatic substitution (SNAr) reactions. Here, 2-mercaptopropionate can displace a leaving group (typically a halide) from an aromatic ring. These reactions are generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) in positions ortho or para to the leaving group. diva-portal.org The mechanism involves the initial attack of the thiolate nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.

Another important pathway is the nucleophile-initiated Thiol-Michael reaction (or conjugate addition). In this reaction, the 2-mercaptopropionate thiolate adds to an α,β-unsaturated carbonyl compound. The reaction is highly efficient and is considered a "click" chemistry reaction. The reactivity in these additions is significantly influenced by the pKa of the thiol, with more acidic thiols like mercaptopropionate esters being more reactive than simple alkyl thiols. acs.org

Table 3: Nucleophilic Reactions Involving 2-Mercaptopropionate

| Reaction Type | Substrate Type | Conditions | Product Type |

| SN2 Reaction | Alkyl Halide (e.g., R-Br) | Aprotic solvent | Thioether (R-S-R') |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide (e.g., 4-nitrofluorobenzene) | Base (to form thiolate), often with heating | Aryl thioether |

| Thiol-Michael Addition | α,β-Unsaturated Carbonyl (e.g., Acrylate) | Base or phosphine (B1218219) catalyst | Thioether adduct |

| Ring-Opening of Epoxides | Epoxide | Base catalyst | β-Hydroxy thioether |

Stability and Degradation Mechanisms in Specific Chemical Environments

The stability of ammonium (B1175870) 2-mercaptopropionate is contingent on its chemical environment, including factors such as pH, temperature, presence of oxygen, and exposure to light. The thiol group is susceptible to oxidation, which is a primary degradation pathway.

In aqueous solutions, especially at neutral to alkaline pH, the thiol group can be slowly oxidized by dissolved oxygen to form the disulfide, 2,2'-dithiodipropionic acid. This process can be accelerated by the presence of trace metal ions that can catalyze the oxidation. The stability of related thiol compounds in hair care formulations, for example, is known to be pH-dependent. google.com

Microbial degradation represents a significant pathway for the breakdown of mercaptopropionates in the environment. Aerobic bacteria can utilize these compounds as a source of carbon and sulfur. nih.gov For example, the degradation of the related 3-mercaptopropionic acid has been shown to proceed via its oxidation to 3-sulfinopropionic acid, which is then converted to propionyl-CoA and funneled into the central metabolism of the bacterium. nih.gov A similar pathway involving oxidation of the thiol group is expected for 2-mercaptopropionate.

Thermal stability studies on related polymer networks containing thioether linkages (formed from mercaptopropionates) show that significant degradation occurs at high temperatures (e.g., around 330 °C), which is attributed to the breakdown of the sulfur-carbon (S-C) bonds. nih.gov While ammonium 2-mercaptopropionate is a smaller molecule, high temperatures would likely lead to its decomposition, potentially involving the loss of ammonia (B1221849) and reactions of the thiol and carboxylate groups. Furthermore, studies on silver thiolates suggest that organic thiol compounds can degrade over time, particularly in the presence of light. oup.com

Table 4: Stability and Degradation of 2-Mercaptopropionate

| Condition | Degradation Mechanism | Key Products / Intermediates |

| Aqueous Solution (Aerobic) | Air oxidation of the thiol group, often catalyzed by metal ions. | 2,2'-Dithiodipropionic acid |

| Microbial Environment (Aerobic) | Enzymatic oxidation of the thiol group and subsequent metabolism. | Sulfinic acid, Propionyl-CoA, CO₂, Sulfate (B86663) nih.govnih.gov |

| High Temperature | Thermal decomposition, cleavage of C-S and other bonds. | Ammonia, various sulfur compounds, products of decarboxylation. nih.gov |

| Strongly Acidic/Basic Conditions | Hydrolysis or other pH-dependent reactions. | Stability is pH-dependent; extreme pH can accelerate degradation. google.com |

| UV Light Exposure | Photodegradation. | Potential for radical-based reactions leading to various breakdown products. oup.com |

Advanced Applications in Polymer Science and Materials Engineering

Role of Ammonium (B1175870) 2-mercaptopropionate as a Chain Transfer Agent in Polymerization

In polymerization, controlling the molecular weight and molecular weight distribution of the resulting polymer is crucial for tailoring its final properties. Chain transfer agents (CTAs) are essential additives used for this purpose. arkema.com Mercaptans, including ammonium 2-mercaptopropionate, are highly effective CTAs that can fine-tune polymer chain length, leading to improved processing conditions and mechanical performance. arkema.com The primary function of a CTA is to interrupt the growth of a propagating polymer chain and initiate the growth of a new one. This process effectively regulates the average molecular weight of the polymer.

Free radical polymerization is a common method for producing a wide variety of polymers. libretexts.org The process involves three main stages: initiation, propagation, and termination. uc.edu In this process, this compound acts as a powerful chain transfer agent.

Table 1: Effect of Chain Transfer Agent (CTA) Concentration on Polymer Molecular Weight This table presents illustrative data on how increasing the concentration of a mercaptan-based CTA, such as this compound, typically affects the number average molecular weight (Mn) and polydispersity index (PDI) in a typical free radical polymerization.

| CTA Concentration (mol%) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| 0 | 250,000 | 2.5 |

| 0.1 | 150,000 | 2.2 |

| 0.5 | 75,000 | 2.0 |

| 1.0 | 40,000 | 1.9 |

| 2.0 | 22,000 | 1.8 |

Controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are designed to produce polymers with predetermined molecular weights and very low polydispersity (narrow molecular weight distributions). wikipedia.orgsigmaaldrich.com While this compound itself is not a primary RAFT agent (which are typically thiocarbonylthio compounds), the 2-mercaptopropionate moiety is highly significant in the context of CRP, particularly in post-polymerization modifications. sigmaaldrich.com

In RAFT polymerization, the thiocarbonylthio end-group of a synthesized polymer can be chemically removed and replaced with a different functional group. researchgate.net Thiols are crucial for these end-group modification reactions. researchgate.netescholarship.org For instance, the 2-mercaptopropionate group can be introduced at the chain end, providing a reactive thiol handle for subsequent "click" chemistry reactions, such as thiol-maleimide or thiol-ene coupling. researchgate.net This allows for the construction of advanced polymer architectures like block copolymers and star polymers, or for the conjugation of polymers to biological molecules. escholarship.org This high degree of control over polymer end-functionality is a hallmark of CRP techniques. escholarship.org

Free Radical Polymerization Processes

Initiator Systems in Polymerization Processes

Beyond chain transfer, this compound can also participate directly in the initiation stage of polymerization, particularly in redox and photoinitiated systems.

Redox initiation systems are widely used in emulsion and solution polymerization and consist of a pair of compounds: an oxidizing agent and a reducing agent. researchgate.net The reaction between these two components generates free radicals at a rapid rate, even at low temperatures. Ammonium persulfate (APS) is a common water-soluble oxidizing agent used for this purpose. windows.net

In such a system, this compound can function as the reducing agent. The interaction between the persulfate ion (S₂O₈²⁻) from APS and the thiol group (-SH) of the mercaptopropionate leads to the formation of radicals that can initiate polymerization. While mercaptans are sometimes considered unsuitable as CTAs in the presence of persulfate initiators due to their potential to react with them, this very reactivity makes them effective components of a redox initiator pair. researchgate.net The reaction generates highly reactive sulfate (B86663) radical anions and thiyl radicals, both of which can efficiently start the polymerization process. This dual role highlights the compound's versatility.

Table 2: Components of a Typical Redox Initiation System

| Role | Example Compound | Function |

| Oxidizing Agent | Ammonium Persulfate (APS) | Accepts electrons, decomposes to form sulfate radicals. windows.net |

| Reducing Agent | This compound | Donates an electron/hydrogen, forming a thiyl radical. |

| Monomer | Acrylamide, Vinyl Acetate, etc. | The building block of the polymer. |

| Solvent | Water | The reaction medium. |

Photoinitiated polymerization utilizes light energy to generate free radicals from a photoinitiator molecule, thereby starting the polymerization. researchgate.net Thiols play a crucial role in many photoinitiated systems, especially in thiol-ene polymerizations. dokumen.pub In these systems, a thiyl radical adds across a carbon-carbon double bond (the 'ene'). google.com

This compound can participate in these processes in several ways. It can act as a co-initiator or a synergist, where a primary photoinitiator first abstracts a hydrogen atom from the thiol group upon irradiation. This creates a thiyl radical which then initiates the polymerization. This is particularly effective for overcoming oxygen inhibition, a common problem in free-radical polymerization. In some cases, the addition of a multifunctional thiol, such as a derivative of mercaptopropionate, has been shown to significantly accelerate the rate of photoinitiated polymerization. dokumen.pub

Redox Initiation Mechanisms with Ammonium Persulfate

Functional Polymer Synthesis Utilizing 2-Mercaptopropionate Moiety

The true versatility of this compound lies in its ability to be incorporated into polymer structures to create functional materials. The presence of the thiol group (-SH) on the 2-mercaptopropionate moiety provides a reactive site for a wide range of post-polymerization modification reactions. acs.org

By using a mercaptopropionate-containing molecule as a chain transfer agent, polymers with a terminal thiol group can be readily synthesized. This terminal -SH group is a valuable functional handle for a variety of chemical transformations. It can be used to attach the polymer to surfaces, to link it to other polymer chains to form block copolymers, or to conjugate it with biologically active molecules.

A prominent example is the synthesis of star-shaped polymers, where a multifunctional mercaptan acts as the core from which multiple polymer "arms" grow. google.com Compounds like pentaerythritol (B129877) tetrakis(3-mercaptopropionate), a close relative, are used as polyvalent cores that act as chain transfer agents to create these complex, radially-branched architectures. google.com The 2-mercaptopropionate moiety is thus central to designing polymers with specific topologies and functionalities for advanced applications in fields ranging from drug delivery to coatings and adhesives.

Synthesis of Thiol-Functionalized Polymers

Thiol-functionalized polymers are a critical class of materials due to their versatile reactivity, which allows for a wide range of applications. nih.gov The incorporation of thiol groups, such as that from 2-mercaptopropionic acid, into polymer chains is often achieved through chain transfer reactions during polymerization.

In free-radical polymerization, mercaptans are widely used as chain transfer agents (CTAs) to control the molecular weight of polymers. arkema.com The process involves the transfer of a hydrogen atom from the thiol group of the CTA to the propagating polymer radical, which terminates that chain. mdpi.com Simultaneously, a new thiyl radical is formed, which initiates the polymerization of a new chain. mdpi.com This mechanism allows for the production of polymers with lower molecular weights and narrower molecular weight distributions than would otherwise be obtained. google.comgoogle.com Esters of 3-mercaptopropionic acid have been shown to be particularly effective CTAs in the emulsion polymerization of acrylic monomers, yielding polymers with well-controlled molecular weight distributions. google.comgoogle.com

Furthermore, multifunctional thiols can be used to create complex polymer architectures. For instance, a core molecule with multiple thiol groups, such as pentaerythritol tetrakis(3-mercaptopropionate), can initiate multiple polymer chains, leading to the formation of star-shaped polymers. mdpi.com The thiol group also enables post-polymerization modification. Techniques like thiol-ene "click" chemistry allow for the efficient and specific attachment of various molecules to the polymer backbone, creating functional materials for diverse applications. acs.orgrsc.org

| Polymerization Technique | Role of Mercaptopropionate | Outcome | Example Monomers |

| Emulsion Polymerization | Chain Transfer Agent | Molecular weight control, narrow polydispersity | Ethyl acrylate (B77674), Methyl methacrylate (B99206) google.comgoogle.com |

| Free-Radical Polymerization | Core of a multi-thiol CTA | Synthesis of star-shaped polymers | tert-Butyl acrylate mdpi.com |

| Ring-Opening Metathesis Polymerization (ROMP) | Thiol-end functionalization | Polymers with terminal thiol groups for further reaction | Norbornene derivatives nih.govmdpi.com |

| Thiol-Ene "Click" Reaction | Reactive handle for modification | Attachment of specific functional groups post-polymerization | Various polymers with alkene groups acs.orgrsc.org |

Development of Cross-Linked Polymer Networks

This compound's thiol group is instrumental in the formation of cross-linked polymer networks, which are the basis for materials like hydrogels and thermosets. The cross-linking process transforms soluble linear or branched polymers into an insoluble, three-dimensional network. nih.gov

A prominent method for creating these networks is the thiol-ene reaction, a form of "click" chemistry known for its high efficiency and mild reaction conditions. researchgate.net This reaction involves the addition of a thiol group across a carbon-carbon double bond (an 'ene'), typically initiated by light (photopolymerization) or heat. researchgate.net By using polymers with multiple 'ene' functionalities and multifunctional thiols (or vice-versa), a densely cross-linked network can be formed. nih.gov Pentaerythritol tetrakis(3-mercaptopropionate), a tetra-thiol, is a common cross-linking agent used to create degradable polymeric networks through reactions with multi-acrylates. sigmaaldrich.com

These reactions can be controlled with high precision. For example, wavelength-selective initiation systems can trigger sequential network formation. A photobase catalyst can initiate a thiol-Michael addition reaction under visible light to form a loosely cross-linked gel, and a subsequent UV-light-activated radical initiator can polymerize the remaining acrylate groups to form a more rigid, highly cross-linked interpenetrating network. nih.gov This allows for the fabrication of materials with tunable mechanical properties, such as stiffness and glass transition temperature. nih.gov Such networks are crucial in the development of materials for tissue engineering, drug delivery, and micro- and nanogels with labile crosslinks. nih.govrsc.org

Applications in Specialty Polymer Composites

In the realm of specialty polymer composites, the thiol functionality derived from compounds like this compound plays a key role in enhancing material performance. Specialty polymers are valued for their stability in harsh conditions, and their properties can be further improved by creating composites with various fillers. routledge.com

The thiol group is particularly useful for surface modification of fillers (e.g., silica (B1680970), metal nanoparticles) or for improving the adhesion between the polymer matrix and the filler. This covalent bonding at the interface is crucial for effective stress transfer from the polymer matrix to the reinforcing filler, thereby improving the mechanical properties of the composite material.

Research has shown the application of thiol-functionalized polymers in creating advanced materials. For example, thiol-functionalized resins have been used as supports for palladium catalysts, where the thiol groups chelate the metal complex, creating a heterogeneous catalyst that can be easily recovered. icm.edu.pl In another application, thiol-ene-methacrylate composites, which can be synthesized using multifunctional mercaptopropionates like pentaerythritol tetrakis(3-mercaptopropionate), are being explored as dental restorative materials. sigmaaldrich.com These composites benefit from the unique properties imparted by the thiol-based network. The versatility of thiol chemistry also extends to innovative areas like 3D printing, where polythiol compounds serve as building blocks for creating complex composite structures. thiochem.com

Supramolecular and Nanomaterials Engineering

The principles of molecular self-assembly and nanoscale synthesis are leveraged to create highly ordered and functional materials. This compound's chemical structure makes it a valuable component in this advanced engineering field.

Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. sigmaaldrich.comsigmaaldrich.com The formation of SAMs of alkanethiols on noble metal surfaces like gold is a well-established technique for precisely controlling the physicochemical properties of an interface. psu.edu

The driving force for the assembly is the strong, specific affinity of the sulfur atom in the thiol group for the gold surface, which forms a stable semi-covalent bond. sigmaaldrich.com When a gold substrate is immersed in a dilute solution of a thiol, such as this compound, the molecules arrange themselves into a densely packed, crystalline-like monolayer. sigmaaldrich.com

In this arrangement, the thiol group acts as the anchor to the surface. The remainder of the molecule, in this case, the propionate (B1217596) group, is exposed at the interface, defining its surface chemistry. nih.gov By varying the terminal functional group of the thiol, surfaces with specific properties such as wettability, protein resistance, or bio-specificity can be created. nih.govharvard.edu SAMs presenting carboxylic acid groups (like the de-ammoniated 2-mercaptopropionate) have been shown to promote strong cell adhesion, spreading, and growth, making them valuable model substrates for cell biology studies. nih.gov

| Substrate | Anchoring Group | Driving Force | Exposed Functionality (from this compound) | Potential Application |

| Gold (Au) | Thiol (-SH) | Strong sulfur-gold affinity (~45 kcal/mol) sigmaaldrich.com | Propionate/Carboxylate (-CH(CH₃)COO⁻) | Biosensors, cell adhesion studies nih.govharvard.edu |

| Silver (Ag) | Thiol (-SH) | Sulfur-metal affinity | Propionate/Carboxylate (-CH(CH₃)COO⁻) | Electrode modification psu.edu |

| Copper (Cu) | Thiol (-SH) | Sulfur-metal affinity | Propionate/Carboxylate (-CH(CH₃)COO⁻) | Corrosion prevention psu.edu |

| Palladium (Pd) | Thiol (-SH) | Sulfur-metal affinity | Propionate/Carboxylate (-CH(CH₃)COO⁻) | Catalysis, sensing psu.edu |

Synthesis of Thiol-Organosilica Nanoparticles

Thiol-functionalized organosilica nanoparticles are promising nanomaterials for biomedical applications, catalysis, and environmental remediation due to their high surface area and reactive thiol groups. nih.govmdpi.com These nanoparticles are typically synthesized via a one-pot sol-gel method. researchgate.net

In this process, organosilane precursors, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS), are hydrolyzed and condensed, often in the presence of a catalyst like ammonia (B1221849). mdpi.comresearchgate.net This results in a silica network that is covalently functionalized with thiol groups throughout its structure. While MPTS is a common precursor, the principle involves incorporating a thiol-containing molecule into the silica matrix. This compound could be used to functionalize pre-formed silica nanoparticles or to modify other silane (B1218182) precursors to introduce the specific 2-mercaptopropionate moiety.

Researchers have developed methods to control the size and morphology of these nanoparticles. For example, using an anionic surfactant like sodium dodecyl sulfate (SDS) during synthesis can lead to a significant miniaturization of the particles to diameters below 200 nm, which is advantageous for biomedical applications that rely on the enhanced permeability and retention (EPR) effect for tumor targeting. nih.gov These thiol-functionalized nanoparticles can also encapsulate other functional components, such as quantum dots, to create multifunctional probes for biological imaging. rsc.org

Thioether Cross-Linked Liposome (B1194612) Scaffolds for Advanced Delivery Systems

A highly innovative application of mercaptopropionate derivatives is in the development of advanced drug delivery systems. Specifically, they have been used to create thioether cross-linked liposome scaffolds for the sustained release of therapeutic agents. mdpi.comnih.gov

This approach involves the synthesis of homobifunctional poly(alkyl oxide)s that are end-capped with 2-mercaptopropionyl groups. mdpi.comnih.gov These dithiol polymers then act as cross-linking agents. The scaffold is formed by reacting these dithiol polymers with pre-formed, nano-sized liposomes that have maleimide (B117702) groups on their surface. mdpi.comnih.gov

The reaction is a thia-Michael addition, where the thiol groups of the mercaptopropionate-terminated polymer add to the maleimide groups on the liposomes, forming stable thioether bonds. mdpi.comnih.gov This cross-links the individual liposomes into a larger scaffold structure. This process has been shown to preserve the nano-sized characteristics of the original liposomes while creating a network capable of sustained release of encapsulated molecules, such as the model hydrophilic drug calcein. nih.gov The ability to monitor the cross-linking reaction in real-time using advanced NMR techniques allows for the optimization of the scaffold's properties for specific delivery applications. mdpi.comnih.gov

Environmental Chemistry and Degradation Studies

Environmental Fate and Transport of Ammonium (B1175870) 2-mercaptopropionate

The journey of a chemical through the environment is governed by its physical and chemical properties, which influence how it moves and where it accumulates.

The distribution of a chemical in the environment is largely determined by its solubility, vapor pressure, and its tendency to adsorb to solids. For 2-mercaptopropionic acid, the parent acid of the substance , its properties provide insight into the expected environmental mobility.

Water: 2-Mercaptopropionic acid is soluble in water. researchgate.net This high water solubility suggests that in aquatic systems, it will be distributed within the water column rather than partitioning significantly to sediment. Its salt form, Ammonium 2-mercaptopropionate, is also expected to be highly water-soluble. This mobility in water means it can be transported over distances in rivers and groundwater systems.

Air: The compound has a low vapor pressure and is not expected to volatilize significantly from water or soil surfaces. researchgate.net Therefore, transport in the air is not considered a major environmental pathway.

Table 5.1: Physicochemical Properties Influencing Environmental Mobility of 2-Mercaptopropionic Acid

| Property | Value / Observation | Implication for Environmental Mobility | Source(s) |

| Physical State | Liquid | Affects handling and initial release into the environment. | researchgate.net |

| Water Solubility | Soluble | High mobility in aquatic systems and potential for leaching in soil. | researchgate.net |

| log Pow | -2.32 at 22 °C | Indicates low potential for bioaccumulation. | |

| Vapor Pressure | Low | Unlikely to volatilize into the atmosphere. | researchgate.net |

Adsorption to soil and sediment particles can retard the movement of a chemical, affecting its bioavailability and persistence. The process is influenced by the chemical's properties and the characteristics of the soil or sediment, such as organic carbon content, clay content, and pH.

While specific studies on the adsorption and desorption of this compound or 2-mercaptopropionic acid in soil are scarce, some inferences can be made. The thiol (-SH) and carboxylic acid (-COOH) groups in the 2-mercaptopropionate molecule can interact with mineral surfaces and organic matter in the soil. The thiol group, in particular, has a known affinity for binding with certain metal ions, which are often present in soil minerals. Research has shown that materials modified with 3-mercaptopropionic acid can effectively adsorb metal ions from aqueous solutions, indicating the binding potential of the functional groups. google.com The adsorption is pH-dependent, with increased adsorption of metal cations at higher pH values where the carboxylic group is deprotonated. google.com

However, the high water solubility and low octanol-water partition coefficient (log Pow) of -2.32 suggest that the compound has a low tendency to adsorb to organic matter in soil and sediment. This reinforces the expectation of high mobility in most soil environments. The lack of specific soil adsorption/desorption data (Kd or Koc values) remains a significant data gap. nih.govnih.govnih.gov

Mobility and Distribution in Environmental Compartments (Soil, Water, Air)

Biodegradation Pathways and Biotransformation

Biodegradation is a key process that determines the ultimate fate and persistence of organic chemicals in the environment. It involves the breakdown of substances by microorganisms.

Aerobic Degradation: Studies have shown that mercaptocarboxylic acids, including 2-mercaptopropionic acid, are generally biodegradable under aerobic conditions. nih.gov A key study investigating a range of these compounds found them to be either readily biodegradable or at least biodegradable to a significant extent. nih.govleuphana.de Specifically, for the related compound 3-mercaptopropionic acid, a ready biodegradability test conducted according to OECD Guideline 301A showed 96% degradation over 28 days, classifying it as "Readily biodegradable". This provides strong evidence that the carbon skeleton of mercaptopropionates can be effectively broken down by aerobic microorganisms.

Under aerobic conditions, one of the initial transformation steps for thiols is often oxidation. It is suggested that 2-mercaptopropionic acid can be oxidized to form its disulfide dimer, 2,2'-dithiodipropionic acid.

Anaerobic Degradation: There is a lack of specific studies on the anaerobic biodegradation of this compound or 2-mercaptopropionic acid. While some research has used 2-mercaptopropionic acid as an inhibitor in studies of anaerobic processes, this does not provide information on its own degradation under these conditions. nih.gov The degradation of sulfur-containing organic compounds can occur under anaerobic conditions, but the specific pathways and rates for 2-mercaptopropionate are not well-documented in existing literature.

Direct studies identifying the full range of microbial degradation products of 2-mercaptopropionic acid are limited. However, insights can be drawn from related compounds. A detailed degradation pathway has been elucidated for the similar compound 3,3'-dithiodipropionic acid (the disulfide dimer of 3-mercaptopropionic acid) by the aerobic bacterium Tetrathiobacter mimigardefordensis. asm.org This pathway involves the following key steps:

Cleavage of the disulfide bond to yield two molecules of 3-mercaptopropionic acid (3MP).

Oxygenation of the thiol group of 3MP to form 3-sulfinopropionic acid (3SP).

Linkage to coenzyme A (CoA) to form 3-sulfinopropionyl-CoA.

Presumed removal of the sulfur moiety as sulfite (B76179), resulting in propionyl-CoA.

Metabolism of propionyl-CoA via the central metabolic pathways of the cell (e.g., the methylcitric acid cycle). asm.org

This pathway demonstrates a plausible mechanism for the complete mineralization of the molecule, where the organic sulfur is converted to inorganic sulfite/sulfate (B86663), and the carbon chain is utilized for energy and cell growth. asm.org It is also known that mercaptopropionic acid is a natural intermediate in the microbial degradation of dimethylsulphoniopropionate (DMSP), a common compound in marine environments. oup.com

The Organisation for Economic Co-operation and Development (OECD) has established a series of internationally recognized test guidelines to assess the ready biodegradability of chemicals. oecd.org A positive result in these stringent tests indicates that a substance will undergo rapid and ultimate degradation in the environment. nih.gov

The most common methods include:

OECD 301A: DOC Die-Away Test

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

OECD 301D: Closed Bottle Test

OECD 301F: Manometric Respirometry Test

As mentioned previously, a study on 3-mercaptopropionic acid following OECD Test Guideline 301A resulted in 96% degradation in 28 days. This result surpasses the pass level of 70% removal of Dissolved Organic Carbon (DOC) required to classify a chemical as "readily biodegradable". oecd.org Another comprehensive study using the Closed Bottle Test (OECD 301D) and Manometric Respirometry Test (OECD 301F) concluded that mercaptocarboxylic acids are generally biodegradable to a significant extent. nih.govleuphana.de The pass level for these respirometric tests is 60% of the theoretical oxygen demand (ThOD), which must be reached within a 10-day window during the 28-day test period. nih.govoecd.org

Table 5.2: Ready Biodegradability Data for a Structurally Related Compound

| Compound | OECD Test Guideline | Result | Classification | Source(s) |

| 3-Mercaptopropionic Acid | 301A (DOC Die-Away) | 96% degradation in 28 days | Readily Biodegradable |

The available data strongly suggests that the 2-mercaptopropionate component of this compound would also be classified as readily biodegradable, meaning it is unlikely to persist in aerobic environments.

Identification of Microbial Degradation Products

Ecological Interactions (Excluding Ecotoxicity Data)

This compound can interact with various components of the ecosystem, notably microbial communities, which play a crucial role in nutrient cycling.

Influence on Microbial Processes (e.g., Nitrification)

The ammonium ion (NH₄⁺) component of the molecule is a key substrate in the global nitrogen cycle. nih.gov Nitrification is a vital two-step microbial process that converts ammonium to nitrate (B79036) (NO₃⁻). core.ac.uk The first step, the oxidation of ammonium to nitrite (B80452) (NO₂⁻), is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA), primarily involving the enzyme ammonia (B1221849) monooxygenase. fertilizerseurope.comnih.gov The second step, the oxidation of nitrite to nitrate, is performed by nitrite-oxidizing bacteria (NOB). nih.govprinceton.edu

By releasing ammonium ions, this compound can serve as a direct nitrogen source for these nitrifying microorganisms, thus influencing their population dynamics and activity. core.ac.uk However, high concentrations of ammonium can also have inhibitory effects on other microbial processes, such as fermentation and reductive dehalogenation. core.ac.uk Conversely, some compounds act as nitrification inhibitors by temporarily suppressing the activity of the Nitrosomonas bacteria responsible for the initial step of nitrification, which can reduce nitrate leaching and nitrous oxide emissions. fertilizerseurope.com

Interactive Data Table: Influence on Key Microbial Processes

| Microbial Process | Description | Role of Ammonium | Potential Influence of Compound |

| Nitrification | The biological oxidation of ammonium to nitrite and then to nitrate. nih.gov | Ammonium (NH₄⁺) is the primary substrate for the first stage of nitrification. nih.govcore.ac.uk | Can act as a nitrogen source, potentially stimulating nitrifying bacteria. |

| Nitrification Inhibition | The suppression of the nitrification process by certain chemical compounds. fertilizerseurope.com | Nitrification inhibitors target the enzyme ammonia monooxygenase in ammonia-oxidizing microbes. fertilizerseurope.com | While not specified for this compound, related chemical structures can inhibit microbial activity. |

| Ammonium Immobilization | The assimilation of ammonium into the organic biomass of microorganisms. core.ac.uk | Ammonium is a key nutrient required for microbial growth. | Could be taken up by microbes as a nutrient source, converting it to organic nitrogen. |

| Anammox | Anaerobic ammonium oxidation, where ammonium is oxidized using nitrite as the electron acceptor to produce dinitrogen gas. princeton.edu | Ammonium is a reactant in the anammox process. mdpi.com | Could provide the necessary ammonium for anammox bacteria in anoxic environments. |

Environmental Monitoring Approaches (Excluding Direct Hazard Levels)

Monitoring the presence and fate of this compound and its degradation products in the environment requires a combination of modeling and analytical techniques. Watershed water quality models, such as the Soil and Water Assessment Tool (SWAT), can be modified to simulate the transport and transformation of non-point source pollutants like ammonium, helping to estimate environmental concentrations. nih.gov

Direct measurement in environmental matrices like water relies on established analytical methods for nitrogen compounds. Total Kjeldahl Nitrogen (TKN) analysis measures both ammonia and organic nitrogen, providing an aggregate measure of nitrogen content. eurofins.co.nz Specific analysis of ammonium can be performed by detecting it as a dissolved gas. eurofins.co.nz To ensure data quality, the calculation of ion balances is a common practice to check the chemical stability and correctness of water analyses. eurofins.co.nz

For the specific detection of the parent compound and its unique degradation products (like 2,2'-dithiodipropionic acid), advanced analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for separating, identifying, and quantifying trace levels of organic pollutants and their transformation products in complex environmental samples. uaeu.ac.ae Furthermore, risk assessment frameworks often involve comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) to evaluate potential environmental concerns. researchgate.net

Advanced Analytical Methodologies for the Study of Ammonium 2 Mercaptopropionate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of Ammonium (B1175870) 2-mercaptopropionate, offering non-destructive and highly detailed information about its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds like Ammonium 2-mercaptopropionate. shimadzu.comacs.orgmyfoodresearch.com By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. chemicalbook.comoregonstate.edu For this compound, the spectrum is expected to show distinct signals for the protons of the methyl group (CH₃), the methine proton (CH), the thiol proton (SH), and the ammonium protons (NH₄⁺). The chemical shifts (δ) are influenced by the neighboring functional groups. For instance, the methine proton, being adjacent to both the carbonyl group and the sulfur atom, will appear at a different chemical shift compared to the methyl protons. chemicalbook.comchemicalbook.com The broad signal of the ammonium protons is also a characteristic feature.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. shimadzu.comchemguide.co.uk For this compound, three distinct signals are expected, corresponding to the carbonyl carbon (C=O), the methine carbon (CH-S), and the methyl carbon (CH₃). The chemical shift of the carbonyl carbon is typically found significantly downfield (160-185 ppm) due to the strong deshielding effect of the double-bonded oxygen. chemguide.co.uk

NMR is also invaluable for monitoring the progress of reactions involving this compound. By taking spectra at various time points, the disappearance of reactant signals and the appearance of product signals can be tracked, providing kinetic and mechanistic information. rsc.org

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | CH₃ | ~1.5 | Doublet |

| CH | ~3.5 | Quartet | |

| SH | ~2.2 | Doublet | |

| ¹³C | C=O | ~175-180 | Singlet |

| CH-S | ~35-40 | Singlet | |

| CH₃ | ~20-25 | Singlet |

Note: The chemical shift of the labile SH and NH₄⁺ protons can vary depending on solvent, concentration, and temperature. The ammonium (NH₄⁺) protons would likely appear as a broad singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. upi.edu When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

For this compound, the FT-IR spectrum will display absorption bands corresponding to its key functional groups:

N-H Stretching: A broad and strong absorption band is expected in the region of 3000-3300 cm⁻¹ due to the stretching vibrations of the N-H bonds in the ammonium cation (NH₄⁺). mdpi.com

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the methyl and methine groups will appear around 2850-3000 cm⁻¹. wisc.edu

S-H Stretching: A weak but sharp band characteristic of the thiol group (S-H) is typically observed around 2550 cm⁻¹. wisc.eduresearchgate.net

C=O Stretching: A very strong and sharp absorption peak for the carboxylate anion (COO⁻) is expected around 1550-1610 cm⁻¹. This is shifted from the typical carboxylic acid C=O stretch (around 1700 cm⁻¹) due to resonance stabilization of the carboxylate.

N-H Bending: The bending vibration of the N-H bond in the ammonium ion typically appears as a medium to strong band around 1400-1500 cm⁻¹. mdpi.com

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Ammonium) | Stretch | 3000 - 3300 | Strong, Broad |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| S-H (Thiol) | Stretch | ~2550 | Weak |

| C=O (Carboxylate) | Asymmetric Stretch | 1550 - 1610 | Strong |

| N-H (Ammonium) | Bend | 1400 - 1500 | Medium |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that is uniquely capable of detecting and characterizing species with unpaired electrons, such as free radicals. osti.govnih.gov In many chemical reactions, particularly those involving oxidation or photolysis, thiols like this compound can form thiyl radicals (RS•) as transient intermediates.

Direct detection of these short-lived radicals is often possible, especially in frozen solutions. rsc.org Thiyl radicals exhibit a characteristic EPR spectrum with a large g-anisotropy; the g∥ component is typically found at a high value (around 2.10–2.30), which is a distinctive feature. rsc.org

When direct detection is not feasible due to low concentrations or very short lifetimes, a technique called spin trapping is employed. nih.govrsc.org A "spin trap" molecule reacts with the transient radical to form a much more stable radical adduct that can accumulate to a concentration detectable by EPR. The resulting EPR spectrum of the spin adduct provides information that can help identify the original trapped radical. rsc.org Therefore, EPR is an indispensable tool for studying reaction mechanisms that may involve radical pathways for this compound.

Chromatographic Separation and Detection Methods

Chromatography provides the means to separate complex mixtures into their individual components, allowing for the identification and quantification of this compound even in the presence of other substances.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. The compound is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Different components of the sample travel through the column at different rates, leading to their separation.

HPLC with UV Detection: A UV detector is commonly paired with HPLC for the analysis of compounds that absorb UV light. As discussed, this compound itself has weak UV absorbance. However, it can be detected effectively after complexation. A published method for the analysis of mercury species utilizes 2-mercaptopropionic acid as a complexing agent. aqa.org.arconicet.gov.ar The resulting mercury-thiol complexes can be separated on a C18 reversed-phase column and detected by UV absorbance at 220 nm. This demonstrates a viable HPLC-UV method for indirect analysis.

HPLC with Fluorescence Detection: For higher sensitivity and selectivity, a fluorescence detector can be used. shimadzu.com Since thiols are generally not naturally fluorescent, a pre-column derivatization step is required. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of an amine, or more specific thiol-reactive probes like ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), are used to convert the thiol into a highly fluorescent derivative. liberty.edursc.org These derivatives are then separated by HPLC and detected with high sensitivity. This approach is particularly useful for determining trace amounts of the compound in complex matrices like biological fluids. myfoodresearch.comresearchgate.net

| Detection Method | Derivatization/Complexation | Column Type | Mobile Phase Example | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| UV | Complexation with Hg(II) | Reversed-Phase C18 | CH₃OH-CH₃CN-5mM NaH₂PO₄ (1:4:5) with 0.1mM 2-MPA | Absorbance at 220 | aqa.org.arconicet.gov.ar |

| Fluorescence | Derivatization with SBD-F | HILIC or Reversed-Phase C18 | Acetonitrile / Ammonium Formate Buffer | Ex: 375, Em: 510 | rsc.org |

| Fluorescence | Derivatization with OPA/Amino Acid | Reversed-Phase C18 | Gradient of Acetonitrile / Buffer | Ex: 340, Em: 455 | myfoodresearch.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.com However, this compound, being a salt, is non-volatile. Its anionic component, 2-mercaptopropionic acid, is also challenging to analyze directly by GC due to the high polarity of its thiol and carboxylic acid functional groups, which can lead to poor peak shape and thermal instability. researchgate.net To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. phenomenex.com

Silylation is the most common derivatization strategy for compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and thiol groups. phenomenex.comtcichemicals.com Silylating reagents replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, or a similar group like tert-butyldimethylsilyl (TBDMS), which reduces the polarity and boiling point of the analyte. phenomenex.com This makes the resulting derivative amenable to GC analysis. phenomenex.com

Several silylating reagents can be used to derivatize the 2-mercaptopropionic acid component. These reagents vary in their reactivity. For instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent capable of derivatizing both the thiol and carboxylic acid groups simultaneously. phenomenex.comgcms.cz The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the reagent, especially for sterically hindered groups. phenomenex.comtcichemicals.com

| Reagent | Abbreviation | Target Groups for Derivatization | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -SH, -NH, -CONH | Reagent and byproducts are volatile. gcms.cz |

| N-trimethylsilylimidazole | TMSI | -OH, -COOH, Phenols, Thiols | Imidazole byproduct scavenges active hydrogen. phenomenex.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -COOH, -SH, -NH | Forms stable TBDMS derivatives that are less sensitive to moisture. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -SH, -NH | Most volatile of the TMS-acetamides. |

This table summarizes common silylating reagents used for GC derivatization of polar functional groups like those in 2-mercaptopropionic acid. Data sourced from phenomenex.comtcichemicals.comgcms.cz.

For the ammonium component, direct analysis by GC is not feasible. However, headspace GC techniques can be applied where the quaternary ammonium salt is decomposed in the sealed vial into a volatile product that can be analyzed. nih.gov

Hyphenated Techniques (e.g., HPLC-UV-MS) for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method, provide powerful tools for the definitive identification and quantification of analytes. High-Performance Liquid Chromatography coupled with Ultra-Violet and Mass Spectrometry detectors (HPLC-UV-MS) is particularly well-suited for analyzing compounds like this compound.

HPLC is ideal for separating non-volatile and polar compounds in a liquid mobile phase. The 2-mercaptopropionate anion can be separated using reversed-phase (RP) HPLC, typically with a C18 column. wiley.comleuphana.de

UV Detection: The carboxyl group provides some UV absorbance, allowing for detection. A study developing a method for azathioprine (B366305) metabolites, which includes the thiol-containing 6-thioguanine, utilized UV detection at specific wavelengths for quantification. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with MS provides high selectivity and structural information. Electrospray ionization (ESI) is a common interface that generates ions from the HPLC eluent for analysis by the mass spectrometer. rsc.org This allows for the accurate mass determination of the 2-mercaptopropionate ion and its fragments, confirming its identity.

Biodegradation studies of mercaptocarboxylic acids have utilized HPLC-UV-MS/MS for the analysis of the parent compound and its transformation products. leuphana.de The conditions below were used for such an analysis.

| Parameter | Condition |

| HPLC System | Agilent Technologies Series 1100 |

| Column | RP-18 (NUCLEODUR® 100-3 C18 ec, 2 mm ID, 125 mm) |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |

| Flow Rate | 0.25 mL/min |

| Detection | UV (210 nm) and MS/MS (Ion Trap) |

This table presents typical HPLC-UV-MS conditions used for the analysis of mercaptocarboxylic acids, applicable to 2-mercaptopropionic acid. Data sourced from leuphana.de.

The ammonium ion does not possess a chromophore for UV detection and is difficult to analyze directly by conventional RP-HPLC. Its analysis typically requires derivatization (as discussed in section 6.3.2) or the use of alternative chromatographic techniques like ion chromatography. acs.org

Electrochemical and Other Quantitative Analytical Approaches

Electrochemical methods and specialized derivatization strategies offer high sensitivity and alternative approaches for the quantification of this compound's constituent ions.

Polarographic Studies

Polarography is an electroanalytical technique that measures the current resulting from the reduction or oxidation of an analyte at a dropping mercury electrode (DME). Thiols like 2-mercaptopropionic acid are known to produce well-defined, diffusion-controlled anodic waves at the DME. researchgate.net This wave results from the reaction of the thiol group with the mercury of the electrode.

Studies on thioglycolic acid, a structurally similar compound, show that it produces a well-defined polarographic wave corresponding to its electrochemical reaction. isca.intandfonline.com The half-wave potential (E₁/₂) of this reaction is often pH-dependent. isca.in Similarly, the polarographic behavior of ammonium dithiocarbamates has been investigated, showing characteristic adsorption and oxidation waves. capes.gov.br Based on these related studies, it is expected that 2-mercaptopropionic acid would yield a reversible anodic wave whose current is proportional to its concentration, allowing for quantitative analysis.

A study on n-butyl 3-mercaptopropionate (B1240610) demonstrated that well-defined, reversible, and diffusion-controlled anodic waves were obtained in various aqueous and organic solvent mixtures. researchgate.net This supports the applicability of polarography for the quantitative determination of the thiol group in 2-mercaptopropionate.

Derivatization Strategies for Enhanced Detection Sensitivity (e.g., OPA Reaction for Ammonium Detection)

Derivatization is a key strategy to enhance detection sensitivity, particularly for compounds lacking strong chromophores or fluorophores. thermofisher.com For the ammonium ion, the reaction with o-phthalaldehyde (OPA) is a widely established and highly sensitive method for quantification. mdpi.comnih.govflowinjection.com

The OPA reaction involves the condensation of a primary amine (in this case, ammonium) with OPA in the presence of a thiol-containing compound (a nucleophile) under alkaline conditions. nih.govchromatographyonline.com This reaction forms a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative, which can be detected with great sensitivity using a fluorescence detector. nih.govnoaa.gov While 2-mercaptopropionate itself is a thiol, common protocols use other thiols like 2-mercaptoethanol (B42355) or N-acetyl-cysteine (NAC) as the reagent. nih.govresearchgate.net

The reaction is highly specific for ammonia (B1221849) when sulfite (B76179) is used as the reducing agent. flowinjection.com The resulting fluorescent product can be measured, with excitation and emission wavelengths typically around 365 nm and 430 nm, respectively. mdpi.comflowinjection.com

| Parameter | Description | Finding/Condition |

| Principle | Reaction of NH₄⁺ with OPA and a thiol to form a fluorescent product. nih.govnih.gov | Highly sensitive and specific. flowinjection.com |

| Reagents | o-phthalaldehyde (OPA), a thiol (e.g., 2-mercaptoethanol, NAC), alkaline buffer (e.g., borate). nih.govchromatographyonline.comresearchgate.net | Reagent composition and pH affect reaction yield. nih.gov |

| Detection | Fluorescence Detection | Excitation: ~330-410 nm; Emission: ~425-471 nm. mdpi.comnih.govnih.gov |

| Application | Quantification of ammonium in various matrices, including water and biological samples. mdpi.comflowinjection.comnih.gov | Detection limits can reach nanomolar (nM) or even parts-per-trillion (pptv) levels. mdpi.comnih.govnoaa.gov |

This table summarizes the key aspects of the OPA derivatization reaction for sensitive ammonium detection. Data sourced from mdpi.comnih.govflowinjection.comnih.govchromatographyonline.comnoaa.govresearchgate.net.

This method can be automated and integrated into flow-injection analysis (FIA) or HPLC systems for high-throughput screening. nih.govflowinjection.com

Colorimetric Detection Methods (e.g., for Metal Ions)

The thiol group in 2-mercaptopropionic acid (MPA) can act as a powerful ligand for metal ions. This property is exploited in colorimetric detection methods, most notably those using gold nanoparticles (AuNPs). jwent.netnih.gov

The principle involves functionalizing AuNPs with 2-mercaptopropionic acid. nih.gov In a dispersed state, the AuNP solution typically appears red due to its surface plasmon resonance (SPR). jwent.net When certain metal ions are introduced, they coordinate with the carboxyl or thiol groups on the surface of the functionalized AuNPs. nih.govacs.org This coordination can induce the aggregation of the nanoparticles. The aggregation of AuNPs alters their SPR properties, causing a distinct color change, often from red to blue or grey, which can be observed with the naked eye and quantified using a UV-Vis spectrophotometer. jwent.netacs.org

This method has been successfully applied to the selective and sensitive detection of various heavy metal ions.

| Metal Ion | Principle | Detection Limit | Reference |

| Cr(III) | 3-mpa-deposited AuNP selectively binds Cr(III), causing aggregation and a plasmon band shift from 521 nm to 670 nm. | 0.34 ppb | nih.gov |

| Hg(II) | MPA-modified AuNPs aggregate in the presence of Hg(II) and another agent, leading to a color change. | 100 nM | jwent.net |

| Pb(II) | 2-mercaptoethanol-functionalized AuNPs aggregate in the presence of Pb(II), with selectivity enhanced by masking agents. | Nanomolar range | acs.org |

| Ag(I) | A method based on the redox reaction on the AuNP surface allows for detection. | 10 nM | acs.org |

This table presents research findings on the use of mercaptopropionic acid and similar thiols in colorimetric assays for metal ion detection. Data sourced from jwent.netnih.govacs.orgacs.org.

This approach provides a simple, cost-effective, and rapid platform for screening metal ion contamination in aqueous samples. acs.orgupm.edu.my

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-mercaptopropionate. These calculations solve the Schrödinger equation (or its approximations) for the molecule, yielding detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For 2-mercaptopropionate, DFT calculations can elucidate properties like the distribution of electron density, molecular orbital energies, and reactivity indicators.

DFT studies on related thiol compounds often use functionals like B3LYP combined with basis sets such as 6-31G* to optimize the molecular geometry and calculate key electronic parameters. These calculations can reveal the locations most susceptible to nucleophilic or electrophilic attack by analyzing the frontier molecular orbitals (HOMO and LUMO) and atomic charges. For instance, the thiolate anion is a key reactive species, and its behavior can be modeled using DFT. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of the 2-Mercaptopropionate Anion This table presents typical data obtained from DFT calculations and is for illustrative purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -2.5 eV | Indicates the ability to donate electrons; related to its reducing properties. |

| LUMO Energy | +1.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Mulliken Charge on Sulfur | -0.45 e | Shows a high negative charge concentration, indicating the sulfur atom is a primary site for electrophilic attack and metal coordination. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results for reaction energies and the geometries of transition states. researchgate.net

For reactions involving 2-mercaptopropionate, such as oxidation to form disulfide bonds or its role in thiol-ene reactions, ab initio calculations can map out the entire reaction pathway. researchgate.netresearchgate.net These calculations are crucial for determining activation energies, which govern the rate of a chemical reaction. Advanced methods like Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Second-Order Perturbation Theory (NEVPT2) have been successfully used to predict spectroscopic parameters and elucidate the electronic structure of related thiolate-metal complexes, providing a high level of accuracy. nih.govmarquette.edu

Table 2: Illustrative Ab Initio Calculation of a Reaction Step for 2-Mercaptopropionate This table shows representative data for the theoretical study of a reaction pathway. The reaction shown is the hydrogen abstraction from the thiol group, a key step in many of its reactions.

| Parameter | Method | Calculated Value (kcal/mol) |

|---|---|---|

| Reactant Energy (R-SH) | MP2/aug-cc-pVTZ | 0 |

| Transition State Energy | MP2/aug-cc-pVTZ | +15.2 |

| Product Energy (R-S• + H•) | MP2/aug-cc-pVTZ | +85.7 |

| Activation Energy (Ea) | MP2/aug-cc-pVTZ | +15.2 |

| Reaction Enthalpy (ΔH) | MP2/aug-cc-pVTZ | +85.7 |

Electronic Structure Analysis using Density Functional Theory (DFT)

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This method is particularly useful for analyzing the conformational flexibility of 2-mercaptopropionate and its non-covalent interactions with other molecules or surfaces. By simulating the molecule's behavior in different environments (e.g., in aqueous solution), MD can predict its most stable conformations and how it interacts with its surroundings. For example, MD simulations using force fields like AMBER or CHARMM can predict the binding affinities of similar molecules to biological targets. Such simulations are also critical in understanding how molecules like 2-mercaptopropionate self-assemble on surfaces, for instance, in the formation of self-assembled monolayers (SAMs). rsc.org

Modeling of Reaction Mechanisms and Kinetics

Computational modeling is essential for elucidating complex reaction mechanisms and predicting their kinetics. For 2-mercaptopropionate, this includes modeling its oxidation, reduction, and nucleophilic substitution reactions. Theoretical studies can investigate the step-by-step mechanism of reactions, such as the formation of a disulfide radical anion from the reaction of a thiyl radical with a thiolate anion, a process that can be modeled using DFT to understand thermodynamic and kinetic trends. researchgate.net

Kinetic models can be constructed from rate coefficients obtained from ab initio calculations. researchgate.net For instance, the mechanism of thiol-Michael addition reactions, which are relevant to the reactivity of 2-mercaptopropionate, can be investigated by calculating the rate coefficients for each elementary step, taking into account solvent effects and diffusional limitations. researchgate.net These models provide a comprehensive understanding of the factors controlling the reaction outcome.

Prediction of Chemical Properties and Reactivity Trends

A primary goal of computational studies is to predict the chemical properties and reactivity of molecules. By combining results from quantum chemical calculations and molecular simulations, a detailed reactivity profile for 2-mercaptopropionate can be constructed.

Redox Activity : DFT calculations of frontier orbitals and ionization potential can quantify its ability to act as a reducing agent, a key aspect of its chemistry.

Acidity : The pKa of the thiol and carboxylic acid groups can be predicted using computational methods, which is crucial for understanding its behavior in different pH environments.

Coordination Chemistry : The interaction of the thiolate and carboxylate groups with metal ions is a key feature of its chemistry. nih.gov Computational models can predict binding energies and geometries, explaining its utility as a ligand in coordination complexes and for stabilizing nanoparticles. nih.gov

Reaction Selectivity : By calculating the activation barriers for different potential reaction pathways, computational models can predict the selectivity of reactions involving 2-mercaptopropionate, guiding synthetic applications.

Future Research Trajectories and Emerging Paradigms for Ammonium 2 Mercaptopropionate

Integration in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes, and ammonium (B1175870) 2-mercaptopropionate is emerging as a valuable component in this paradigm shift. chemrxiv.orgusv.ro Future research is expected to focus on its role as a catalyst and building block in environmentally benign syntheses.

One promising area is its application in phase transfer catalysis (PTC), a technique that facilitates reactions between reactants in immiscible phases, often eliminating the need for hazardous organic solvents. usv.ro The ammonium salt structure of this compound makes it a potential candidate for such catalytic systems. Research in this area will likely explore its efficiency in various organic transformations, aiming to replace traditional, more toxic catalysts.

Furthermore, its derivative, 2-mercaptopropionic acid, is recognized as an important raw material in organic synthesis. chemicalbook.com The development of processes that utilize the ammonium salt directly would offer a more atom-economical and potentially milder reaction pathway. Future investigations will likely focus on its use in "click chemistry" reactions, such as thiol-ene additions, which are known for their high efficiency and selectivity under mild conditions. rsc.orgresearchgate.net This could lead to the sustainable production of a wide range of valuable chemicals.

Novel Functional Material Development

The dual functionality of ammonium 2-mercaptopropionate makes it an attractive monomer and surface modification agent for the creation of novel functional materials with tailored properties.

Polymer Synthesis and Modification: The thiol group of 2-mercaptopropionic acid and its derivatives can act as a chain transfer agent in polymerization processes, allowing for the control of polymer molecular weight. This is crucial for producing polymers with specific mechanical and physical properties. Future research will likely explore the use of this compound in the synthesis of advanced polymers, including star polymers and block copolymers with unique architectures and functionalities. For instance, its incorporation can introduce reactive thiol groups into the polymer structure, which can then be used for further functionalization or cross-linking.

Nanomaterial Surface Functionalization: The thiol group exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver. This property is already being exploited to stabilize nanoparticles and prevent their aggregation. Future research will delve deeper into using this compound to create functionalized nanoparticles with specific properties for applications in catalysis, sensing, and nanomedicine. For example, the carboxylate group can be used to tune the solubility and biocompatibility of these nanomaterials.

Below is an interactive table summarizing the applications of related mercapto compounds in material synthesis:

| Application Area | Compound/Derivative | Specific Role | Reference |

| Polymer Synthesis | 2-Mercaptopropionic acid | Chain transfer agent | |

| Polymer Synthesis | Pentaerythritol (B129877) bis(2-mercaptopropionate) | Core of star polymers | |

| Nanoparticle Synthesis | 2-Mercaptopropionic acid | Capping agent for nanoparticles | |

| Hydrogel Formulation | Pentaerythritol tetra(3-mercaptopropionate) | Thiol monomer in thiol-ene polymerization | researchgate.net |

| Polymer Modification | Methyl 3-mercaptopropionate (B1240610) | Thiol for post-polymerization modification | rsc.org |

Advancements in Environmental Remediation Technologies

The presence of heavy metal ions in water is a significant environmental concern. nih.gov The chelating properties of the thiol and carboxylate groups in this compound make it a promising candidate for the development of advanced environmental remediation technologies. rsc.orgresearchgate.net